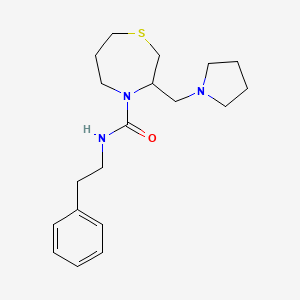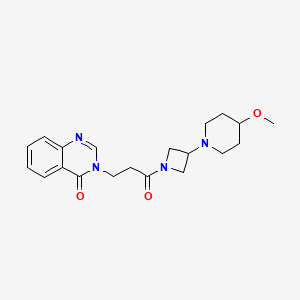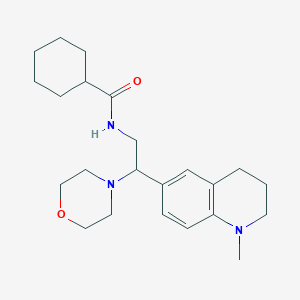
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C19H28N2O and a molecular weight of 300.446. It is related to the compound “N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-”, which has a molecular weight of 303.45 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.
科学的研究の応用
Synthesis Methods
The scientific literature outlines several methods for synthesizing tetrahydroquinoline derivatives, which share structural similarities with the specified compound. For example, Elkholy and Morsy (2006) developed a facile synthesis method for tetrahydropyrimido[4,5-b]quinoline derivatives, highlighting the versatility of tetrahydroquinoline frameworks in chemical synthesis (Elkholy & Morsy, 2006). Additionally, Aghekyan et al. (2009) focused on novel derivatives of tetrahydroisoquinolines, emphasizing the potential for creating diverse molecular structures with varied substitutions (Aghekyan et al., 2009).
Potential Applications in Pharmacology
Research has also explored the potential pharmacological applications of tetrahydroquinoline derivatives. For instance, Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for their antitumor activity, demonstrating the relevance of similar structures in developing anticancer agents (Liu et al., 1995). This suggests that derivatives like "N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclohexanecarboxamide" could have potential in medicinal chemistry for the design of new therapeutic agents.
Advanced Synthesis Techniques
Recent advancements in synthesis techniques for tetrahydroquinoline derivatives have been reported. For example, Kobayashi et al. (1995) described a Lewis acid-catalyzed cyclization method for creating dihydroquinoline derivatives, showcasing innovative approaches to constructing complex heterocyclic structures (Kobayashi et al., 1995).
Antimicrobial Activity
Makawana, Patel, and Patel (2012) synthesized a series of N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety and screened them for in vitro antimicrobial activity. This highlights the potential of similar compounds in addressing microbial resistance (Makawana, Patel, & Patel, 2012).
Safety and Hazards
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-25-11-5-8-19-16-20(9-10-21(19)25)22(26-12-14-28-15-13-26)17-24-23(27)18-6-3-2-4-7-18/h9-10,16,18,22H,2-8,11-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZQHBASYIUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3CCCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

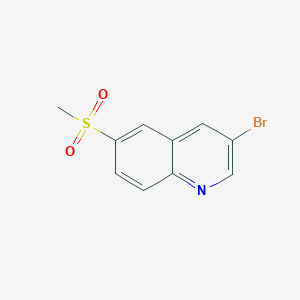
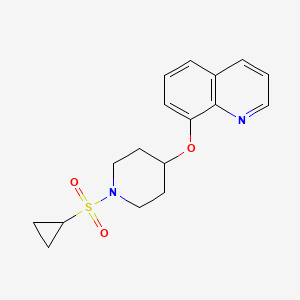
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)
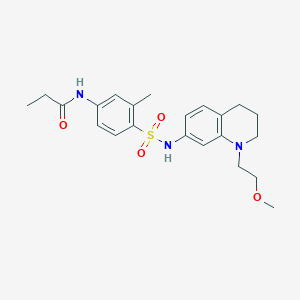
![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)
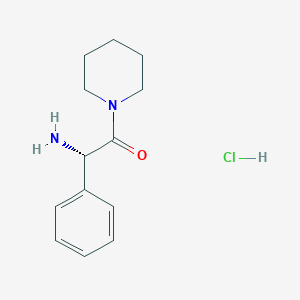
![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)
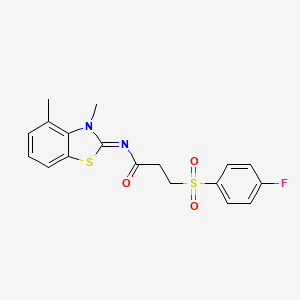
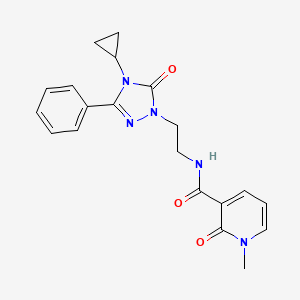

![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)
